molecular formula C19H18ClN3O3 B2591133 N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide CAS No. 941939-14-6

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide

Cat. No.: B2591133
CAS No.: 941939-14-6
M. Wt: 371.82
InChI Key: BZCGNBIBGNCZFE-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methods

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds like N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide. This method provides a useful formula for both anthranilic acid derivatives and oxalamides, highlighting the flexibility and efficiency of this synthetic route in producing complex organic molecules (Mamedov et al., 2016).

Photochemical Applications

The work by Deniz et al. (2009) on the synthesis of photochromic [1,3]oxazines, sharing a common molecular skeleton with compounds like this compound, provides insights into their potential use in developing light-responsive materials. These compounds exhibit varying photochemical properties in solution and rigid matrices, suggesting applications in smart materials and molecular switches (Deniz et al., 2009).

Pharmacological Potential

Research on N-anilinoethylamides, a class of compounds that mimic the structure of melatonin, reveals the significance of the indole and ethylamide chains in binding to melatonin receptors. Elisi et al. (2020) demonstrated that modifications in the ethylamide chain affect receptor binding and selectivity. This indicates the potential of structurally similar compounds like this compound in developing new melatoninergic agents with specific receptor affinities (Elisi et al., 2020).

Antimicrobial and Enzyme Inhibition

Nazir et al. (2018) explored novel indole-based oxadiazole scaffolds for their urease inhibitory potential, suggesting that structural analogs of this compound could serve as potent enzyme inhibitors. These findings highlight the role of indole derivatives in designing new inhibitors with potential applications in treating diseases associated with urease activity (Nazir et al., 2018).

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(10-15(17)20)23-19(25)18(24)21-9-8-12-11-22-16-5-3-2-4-14(12)16/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGNBIBGNCZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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